molecular formula C15H12BrN5S B3008965 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853754-13-9

6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B3008965
CAS RN: 853754-13-9
M. Wt: 374.26
InChI Key: NIPSOTQTRAHIDY-UHFFFAOYSA-N
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Description

The compound "6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a fused heterocyclic derivative that belongs to a class of compounds known for their potential biological activities. These compounds are characterized by the presence of a triazolo[3,4-b][1,3,4]thiadiazole core, which is often modified with various substituents to enhance or modify their pharmacological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves a multi-step process starting with the formation of substituted quinolin-2-one derivatives, followed by reactions with chloroacetic acid, thiocarbohydrazide, and phenacyl bromide to yield the final heterocyclic derivatives . The synthesis routes are designed to yield high-purity compounds, and the structures are confirmed using techniques such as FT-IR, 1H NMR, and Mass spectroscopy .

Molecular Structure Analysis

The molecular structure of triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized by the presence of a triazole ring fused to a thiadiazole ring, which can be further substituted with various functional groups. The structural elucidation of these compounds is typically performed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the core structure.

Chemical Reactions Analysis

The chemical reactivity of triazolo[3,4-b][1,3,4]thiadiazole derivatives is influenced by the presence of the triazole and thiadiazole rings, which can participate in various chemical reactions. These compounds can react with different reagents such as aromatic acids, isothiocyanates, and phenacyl bromides to form a wide range of substituted derivatives . The choice of reagents and reaction conditions can lead to the formation of mono-, bis-, and poly-substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives are determined by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and possess melting points that are indicative of their purity . The presence of halogen substituents, such as bromine, can significantly influence the antimicrobial activity of these compounds, with halogenated derivatives often showing enhanced activity . The pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities, are evaluated using various in vitro and in vivo models .

Scientific Research Applications

Antibacterial Activity

Studies have reported the synthesis of various [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, focusing on their antibacterial properties. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, including those related to the specified compound, and found significant antibacterial activity against common pathogens. The compounds were characterized and their structural integrity confirmed through spectral analysis. Similarly, the work by Badr and Barwa (2011) involved synthesizing a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which exhibited notable antibacterial activity, particularly against Staphylococcus aureus. The most potent compounds in this series also demonstrated cytotoxicity against certain human cancer cell lines, indicating a broader therapeutic potential (Singh et al., 2010), (Badr & Barwa, 2011).

Anticancer Activity

The compound, as part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, has been investigated for potential anticancer properties. Sunil et al. (2010) explored the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles, revealing a potent inhibitory effect on the growth of hepatocellular carcinoma cell lines. The compounds induced apoptosis, as evidenced by increased sub-G1 phase cells and chromatin condensation. This indicates a promising avenue for further exploration of the compound’s utility in cancer therapy (Sunil et al., 2010).

Fungicidal Activity

El-Telbani et al. (2007) synthesized a range of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles with modifications, noting fungicidal activity in the pyrazolyl-substituted derivatives. This highlights the compound’s potential in agricultural applications as a fungicide or in the pharmaceutical industry as an antifungal agent (El-Telbani, Swellem & Nawwar, 2007).

Enzyme Inhibition

Khan et al. (2014) synthesized a library of heterocycles, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, and evaluated their enzyme inhibition profiles. Compounds in this series demonstrated significant inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and alkaline phosphatase, suggesting their potential in treating diseases related to enzyme dysfunction (Khan et al., 2014).

Future Directions

: Thabet, F. M., Dawood, K. M., Ragab, E. A., Nafie, M. S., & Abbas, A. A. (2022). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Advances, 12, 23644-23660. DOI: 10.1039/D2RA03549A

properties

IUPAC Name

6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPSOTQTRAHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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